molecular formula C15H23NO4 B12326835 Boc-D-ser(bzl)-ol

Boc-D-ser(bzl)-ol

Cat. No.: B12326835
M. Wt: 281.35 g/mol
InChI Key: PDULSURPMKMHCI-GFCCVEGCSA-N
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Description

Boc-D-ser(bzl)-ol, also known as N-α-t.-Boc-O-benzyl-D-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl) group attached to the serine molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-ser(bzl)-ol typically involves the protection of the amino and hydroxyl groups of D-serine. One common method involves the reaction of D-serine with tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group, followed by the reaction with benzyl bromide to protect the hydroxyl group. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) and requires the presence of a base like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-D-ser(bzl)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected serine derivatives and substituted serine compounds, which can be further used in peptide synthesis .

Scientific Research Applications

Boc-D-ser(bzl)-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Boc-D-ser(bzl)-ol primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Bzl groups protect the amino and hydroxyl groups, respectively, during the synthesis process. These protecting groups are removed at the final stages to yield the desired peptide. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and the presence of both Boc and Bzl protecting groups. This combination makes it particularly useful in the synthesis of peptides that require precise control over the stereochemistry and protection of functional groups .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m1/s1

InChI Key

PDULSURPMKMHCI-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO

Origin of Product

United States

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